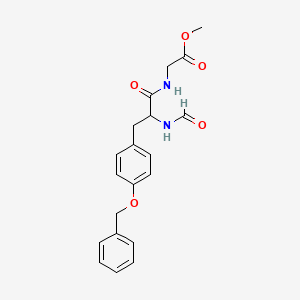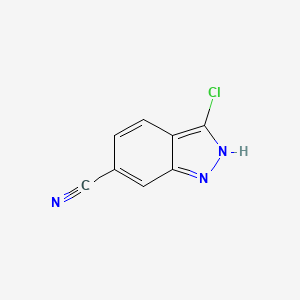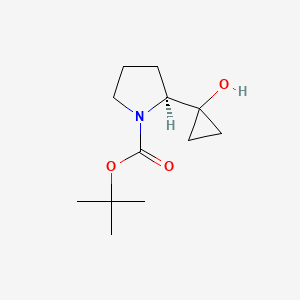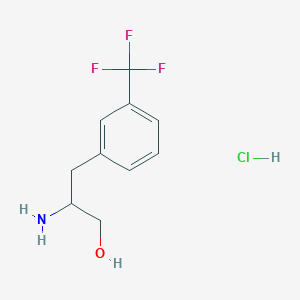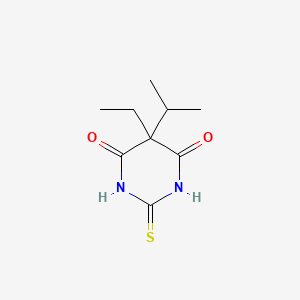![molecular formula C20H19ClN4O2 B14014475 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide CAS No. 55368-35-9](/img/structure/B14014475.png)
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is a complex organic compound with the molecular formula C20H18N4O2. This compound is known for its unique structure, which includes multiple phenoxy groups and carbamimidoyl functionalities. It has a molecular weight of 419.31 g/mol and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and etherification.
Coupling Reactions: The intermediate compounds are then coupled using reagents like sodium hydride (NaH) and dimethylformamide (DMF) to form the desired phenoxy linkages.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds .
Applications De Recherche Scientifique
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and antifungal activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
- 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide
Comparison
Compared to similar compounds, 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is unique due to its specific arrangement of phenoxy and carbamimidoyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
55368-35-9 |
|---|---|
Formule moléculaire |
C20H19ClN4O2 |
Poids moléculaire |
382.8 g/mol |
Nom IUPAC |
4-[4-(4-carbamimidoylphenoxy)phenoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N4O2.ClH/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24;/h1-12H,(H3,21,22)(H3,23,24);1H |
Clé InChI |
VOQHZTLRMMTEKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


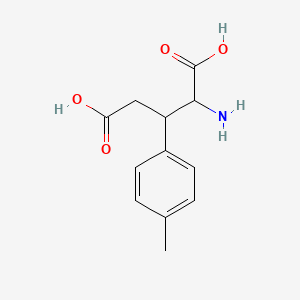
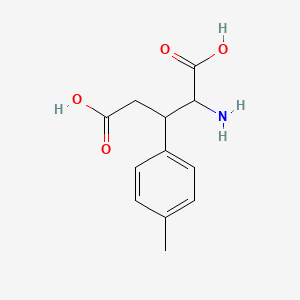
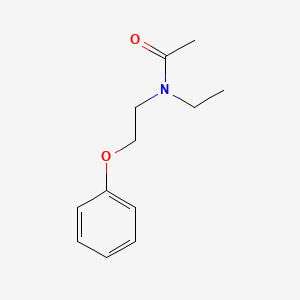
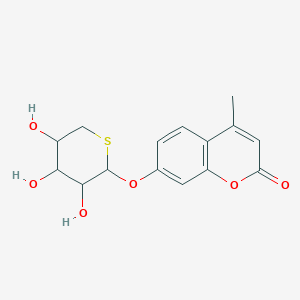

![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
